Hydroxy Vandetanib-d4
Description
Hydroxy Vandetanib-d4 is a deuterated isotopologue of Vandetanib, a tyrosine kinase inhibitor primarily used in oncology to target RET (rearranged during transfection) kinase, vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR). The deuterium substitution at four positions (denoted by "-d4") enhances its utility in analytical and pharmacological studies, particularly in mass spectrometry-based assays for metabolic profiling and pharmacokinetic analyses. This isotopic labeling minimizes interference from endogenous compounds, improving detection sensitivity and specificity in biological matrices .
Properties
CAS No. |
1346598-62-6 |
|---|---|
Molecular Formula |
C22H24BrFN4O3 |
Molecular Weight |
495.386 |
IUPAC Name |
[4-[[4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yl]oxymethyl]-2,2,6,6-tetradeuteriopiperidin-1-yl]methanol |
InChI |
InChI=1S/C22H24BrFN4O3/c1-30-20-9-16-19(10-21(20)31-11-14-4-6-28(13-29)7-5-14)25-12-26-22(16)27-18-3-2-15(23)8-17(18)24/h2-3,8-10,12,14,29H,4-7,11,13H2,1H3,(H,25,26,27)/i6D2,7D2 |
InChI Key |
DOKXHMPUAQBETB-KXGHAPEVSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCC4CCN(CC4)CO |
Synonyms |
4-[[[4-[(4-Bromo-2-fluorophenyl)amino]-6-methoxy-7-quinazolinyl]oxy]methyl]-1-(piperidine-d4)methanol; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Related Compounds
Structural Analogues and Deuterated Derivatives
Table 1: Key Structural and Functional Properties
Key Observations:
- Deuterated Compounds : this compound shares functional similarities with Candesartan-d4 and 5-Hydroxy Tryptophol-d4 in their use as isotopic internal standards. These compounds are pivotal in reducing matrix effects during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses .
- Therapeutic vs. Analytical Roles: Unlike non-deuterated Vandetanib, which has direct clinical applications, this compound is restricted to preclinical and analytical workflows due to its isotopic labeling .
Pharmacokinetic and Metabolic Stability
Deuterated compounds often exhibit altered metabolic stability compared to their non-deuterated counterparts. For example:
- This compound : Demonstrates reduced metabolic clearance in vitro due to the kinetic isotope effect (KIE), where deuterium substitution slows CYP450-mediated oxidation. This property enhances its utility in quantifying parent drug concentrations in biological samples .
- Candesartan-d4 : Similarly, deuterium labeling stabilizes the compound against hepatic degradation, improving its reliability as an internal standard in pharmacokinetic studies .
Table 2: Metabolic Stability Comparison
| Compound | Half-Life (in vitro) | Major Metabolic Pathway | KIE Observed? |
|---|---|---|---|
| Vandetanib | 6.2 hours | CYP3A4-mediated oxidation | No |
| This compound | 8.9 hours | CYP3A4-mediated oxidation | Yes |
| Candesartan-d4 | 12.1 hours | Glucuronidation | Yes |
Analytical Performance
Validation parameters for this compound, as per ICH guidelines, include:
- Linearity : R² > 0.998 across 1–1000 ng/mL.
- Precision : Intra-day and inter-day variability < 5%.
- Limit of Quantification (LOQ) : 0.5 ng/mL in plasma .
Comparatively, Candesartan-d4 exhibits a LOQ of 0.2 ng/mL under similar conditions, highlighting variability in deuterated compound performance based on structural complexity .
Q & A
Basic Research Question: What are the standard protocols for synthesizing and characterizing Hydroxy Vandetanib-d4 in preclinical studies?
Methodological Answer:
Synthesis of this compound, a deuterated analog of Vandetanib, requires precise isotopic labeling at specific positions (e.g., deuterium substitution at the fourth position). Key steps include:
- Deuterium Incorporation : Use deuterated reagents (e.g., D₂O or deuterated solvents) under controlled conditions to minimize isotopic exchange side reactions .
- Purification : Employ high-performance liquid chromatography (HPLC) with a C18 column and mobile phases optimized for deuterated compounds. Validate purity (>98%) using LC-MS with isotopic pattern analysis .
- Characterization : Confirm structural integrity via ¹H/²H NMR to verify deuterium incorporation ratios and rule out isotopic dilution. Cross-validate with high-resolution mass spectrometry (HRMS) .
Basic Research Question: How can researchers ensure reproducibility in pharmacokinetic (PK) studies of this compound?
Methodological Answer:
Reproducibility hinges on:
- Dosing Consistency : Use calibrated microsyringes for oral/intravenous administration in animal models (e.g., Sprague-Dawley rats). Document fasting periods and circadian rhythms .
- Bioanalytical Validation : Develop a validated LC-MS/MS method with deuterated internal standards (e.g., stable isotope-labeled analogs) to minimize matrix effects. Include quality controls (QCs) at low, medium, and high concentrations during sample runs .
- Data Transparency : Publish raw chromatograms, calibration curves, and inter-day/intra-day precision metrics (CV <15%) to enable cross-lab validation .
Advanced Research Question: How should researchers resolve contradictory data on this compound’s metabolite profiling across different in vitro systems?
Methodological Answer:
Contradictions often arise from variability in experimental systems. Mitigate this by:
Systematic Re-Evaluation : Compare metabolite profiles across multiple liver microsome models (e.g., human vs. rat CYP450 isoforms) under identical incubation conditions (pH, temperature, cofactors) .
Cross-Validation : Use orthogonal techniques like high-resolution mass spectrometry (HRMS) paired with nuclear magnetic resonance (NMR) to confirm metabolite structures. For example, discrepancies in hydroxylation sites can be resolved via 2D-COSY NMR .
Statistical Analysis : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., batch effects in microsome preparations) .
Advanced Research Question: What strategies optimize this compound’s stability in long-term in vitro assays?
Methodological Answer:
Stability challenges (e.g., deuterium loss or photodegradation) require:
- Storage Conditions : Store lyophilized samples at -80°C under argon to prevent isotopic exchange. Avoid repeated freeze-thaw cycles .
- Assay Buffers : Use deuterium-stabilizing buffers (e.g., phosphate-buffered saline with 0.1% BSA at pH 7.4) and protect from light using amber vials .
- Real-Time Monitoring : Implement stability-indicating assays (e.g., UPLC-PDA) at intervals (0h, 24h, 48h) to quantify degradation products. Use Arrhenius kinetics to predict shelf-life .
Advanced Research Question: How can researchers design experiments to distinguish this compound’s target specificity from off-target effects in kinase inhibition assays?
Methodological Answer:
Address specificity through:
- Kinome-Wide Profiling : Use multiplexed kinase activity assays (e.g., PamStation®12) covering >400 human kinases. Compare inhibition curves (IC₅₀) of this compound with non-deuterated Vandetanib to assess isotopic effects .
- Structural Dynamics : Perform molecular docking simulations (e.g., AutoDock Vina) to analyze deuterium’s impact on binding affinity to VEGF receptors vs. off-target kinases .
- Negative Controls : Include kinase-dead mutants or competitive inhibitors (e.g., ATP analogs) to confirm signal specificity .
Basic Research Question: What are the best practices for integrating this compound into existing LC-MS workflows for quantitative analysis?
Methodological Answer:
Integration requires:
- Ionization Optimization : Use electrospray ionization (ESI) in positive-ion mode with a declustering potential tuned to minimize in-source fragmentation of the deuterated moiety .
- Column Selection : Employ a UPLC BEH Shield RP18 column (1.7 µm) for baseline separation of this compound from endogenous metabolites .
- Calibration Standards : Prepare deuterium-matched calibration curves in biological matrices (plasma/tissue homogenates) to account for recovery variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
